Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate
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Description
“Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate” is a chemical compound that has been used in the synthesis of potential drug candidates . It is based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .
Synthesis Analysis
The compound has been synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form an intermediate compound. This intermediate compound then reacts with 3-ethynylaniline or 4-ethynylaniline to form the final compound .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by 1 H NMR, 13 C NMR, and MS . The InChI code for the compound is 1S/C12H13N3O5S/c1-2-20-12(19)11-14-7(5-21-11)10(18)13-6-3-4-8(16)15-9(6)17/h5-6H,2-4H2,1H3,(H,13,18)(H,15,16,17) .Chemical Reactions Analysis
The compound has been used in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives have shown the capability of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .Physical and Chemical Properties Analysis
The compound has a molecular weight of 311.32 . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Antimicrobial and Antioxidant Properties
Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate and similar compounds have been studied for their antimicrobial and antioxidant activities. For instance, the synthesized compounds ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated excellent antibacterial and antifungal properties. Furthermore, they also exhibited significant antioxidant potential, as revealed by specific studies (Raghavendra et al., 2016).
Electrochemical and Electrochromic Properties
Another research area involves the electrochemical and electrochromic properties of thiazole derivatives. Novel donor–acceptor type monomers, including compounds like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), were synthesized and characterized, displaying good electrochemical activity. These compounds showed varied UV–vis absorption spectra and fluorescent properties due to the introduction of acceptor groups with different polarities, indicating their potential in electrochromic applications (Hu et al., 2013).
Potential Anticancer Activity
The synthesis and evaluation of the anticancer activity of thiazole-based compounds are also significant. For instance, derivatives such as ethyl 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized and showed promising antimicrobial activity, indicating potential applications in anticancer research (Markovich et al., 2014).
Drug-Likeness and Molecular Docking
Thiazole derivatives' drug-likeness and potential inhibitory activity against specific proteins have been explored through molecular docking and ADME-T calculations. For instance, novel thiazole derivatives were studied for their potential inhibitory activity against SARS-CoV-2 Mpro, demonstrating encouraging pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).
Properties
IUPAC Name |
ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-2-20-12(19)11-14-7(5-21-11)10(18)13-6-3-4-8(16)15-9(6)17/h5-6H,2-4H2,1H3,(H,13,18)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGDCGSSYVQLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(=O)NC2CCC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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